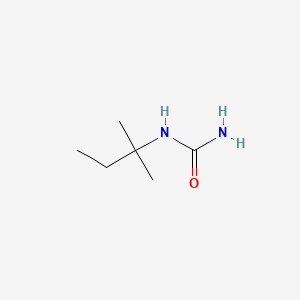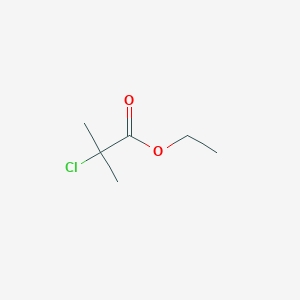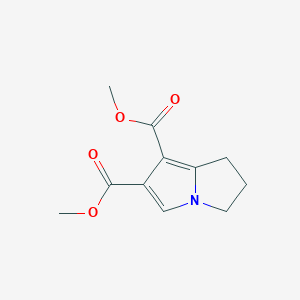![molecular formula C10H8N2O B3055011 [3,4'-Bipyridin]-6(1H)-one CAS No. 62749-34-2](/img/structure/B3055011.png)
[3,4'-Bipyridin]-6(1H)-one
描述
[3,4’-Bipyridin]-6(1H)-one is an organic compound that belongs to the family of bipyridines. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridin]-6(1H)-one typically involves the coupling of two pyridine rings. One common method is the palladium-catalyzed cross-coupling reaction, which involves the reaction of a halogenated pyridine with a pyridine boronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, a base, and a solvent such as toluene or dimethylformamide .
Industrial Production Methods
Industrial production of [3,4’-Bipyridin]-6(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
[3,4’-Bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted bipyridines .
科学研究应用
Chemistry
In chemistry, [3,4’-Bipyridin]-6(1H)-one is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their optical and catalytic properties .
Biology and Medicine
In biology and medicine, derivatives of [3,4’-Bipyridin]-6(1H)-one are investigated for their potential therapeutic applications. For instance, some derivatives exhibit phosphodiesterase inhibitory activity, making them useful in the treatment of heart failure .
Industry
In the industrial sector, [3,4’-Bipyridin]-6(1H)-one is used in the synthesis of fine chemicals, including pharmaceuticals, pesticides, and dyes. Its ability to form stable complexes with metals makes it valuable in various catalytic processes .
作用机制
The mechanism of action of [3,4’-Bipyridin]-6(1H)-one involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in catalytic and coordination chemistry .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture.
3,3’-Bipyridine: Less commonly used but still of interest for its unique chemical properties.
Uniqueness
[3,4’-Bipyridin]-6(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase enzymes and form stable metal complexes sets it apart from other bipyridine derivatives .
属性
IUPAC Name |
5-pyridin-4-yl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-2-1-9(7-12-10)8-3-5-11-6-4-8/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJXZDPNYUTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534930 | |
| Record name | [3,4'-Bipyridin]-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62749-34-2 | |
| Record name | [3,4'-Bipyridin]-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-](/img/structure/B3054929.png)






![7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3054944.png)
![Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-](/img/structure/B3054946.png)




